molecular formula C19H9ClF2N4 B2928670 7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860610-86-2

7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No. B2928670
CAS RN: 860610-86-2
M. Wt: 366.76
InChI Key: COFZWQUGMYZFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a useful research compound. Its molecular formula is C19H9ClF2N4 and its molecular weight is 366.76. The purity is usually 95%.
The exact mass of the compound 7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown that compounds with the 1,2,4-triazolo[1,5-a]pyridine moiety, similar to 7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile, are involved in the synthesis of new polyheterocyclic systems demonstrating significant antimicrobial activity. For instance, Abdel-Monem (2010) synthesized compounds screened for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents [W. R. Abdel-Monem, 2010].

Molecular Docking and In Vitro Screening

Another study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, for molecular docking and in vitro screening against GlcN-6-P synthase. This research indicates the compound's relevance in drug discovery, particularly in identifying molecules with potential antimicrobial and antioxidant activities [E. M. Flefel et al., 2018].

Antifungal Activity

The synthesis and evaluation of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety have also been documented, with some products showing significant antifungal activity. This line of research, as discussed by Ibrahim et al. (2008), highlights the potential of these compounds in developing new antifungal treatments [M. Ibrahim et al., 2008].

Anticonvulsant Properties

Research into the anticonvulsant properties of related compounds, as examined by Divate and Dhongade-Desai (2014), demonstrates the therapeutic potential of these molecules. Their work on 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives suggests promising avenues for the development of new anticonvulsant drugs [V. A. Divate & Savita Dhongade-Desai, 2014].

Chemical Structure and Bonding Analysis

The detailed study of chemical structures and bonding, as seen in the work on the herbicide flumetsulam by Hu et al. (2005), provides insights into the molecular architecture of such compounds. This research contributes to our understanding of how structural variations impact biological activity and chemical properties [Xiaowei Hu et al., 2005].

properties

IUPAC Name

7-(4-chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9ClF2N4/c20-12-6-4-11(5-7-12)13-8-9-26-19(14(13)10-23)24-18(25-26)17-15(21)2-1-3-16(17)22/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFZWQUGMYZFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.